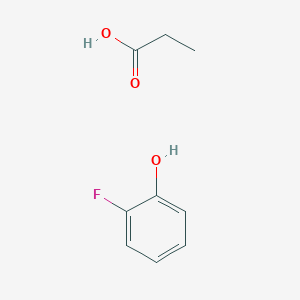![molecular formula C9H24I4Si4 B14361463 Methanetetrayltetrakis[iodo(dimethyl)silane] CAS No. 91621-66-8](/img/structure/B14361463.png)
Methanetetrayltetrakis[iodo(dimethyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanetetrayltetrakis[iodo(dimethyl)silane] is a chemical compound with the molecular formula C9H24I4Si4. It is a silane derivative, characterized by the presence of four iodine atoms and four silicon atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanetetrayltetrakis[iodo(dimethyl)silane] typically involves the reaction of dimethylsilane with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
Industrial production of Methanetetrayltetrakis[iodo(dimethyl)silane] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of specialized equipment and catalysts to facilitate the reaction. The final product is purified through distillation or recrystallization to ensure high purity .
化学反応の分析
Types of Reactions
Methanetetrayltetrakis[iodo(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce siloxanes, while substitution reactions can yield various halogenated silanes .
科学的研究の応用
Methanetetrayltetrakis[iodo(dimethyl)silane] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialized materials and coatings.
作用機序
The mechanism of action of Methanetetrayltetrakis[iodo(dimethyl)silane] involves its interaction with molecular targets through its iodine and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical or biological effects. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to Methanetetrayltetrakis[iodo(dimethyl)silane] include other halogenated silanes, such as:
- Methanetetrayltetrakis[bromo(dimethyl)silane]
- Methanetetrayltetrakis[chloro(dimethyl)silane]
- Methanetetrayltetrakis[fluoro(dimethyl)silane]
Uniqueness
Methanetetrayltetrakis[iodo(dimethyl)silane] is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to other halogenated silanes.
特性
CAS番号 |
91621-66-8 |
|---|---|
分子式 |
C9H24I4Si4 |
分子量 |
752.24 g/mol |
IUPAC名 |
iodo-dimethyl-[tris[iodo(dimethyl)silyl]methyl]silane |
InChI |
InChI=1S/C9H24I4Si4/c1-14(2,10)9(15(3,4)11,16(5,6)12)17(7,8)13/h1-8H3 |
InChIキー |
NOABPYCOFDUKPK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C([Si](C)(C)I)([Si](C)(C)I)[Si](C)(C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


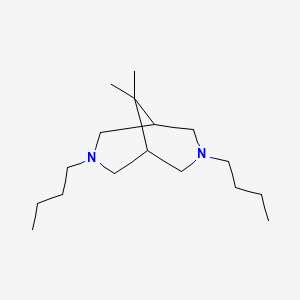

![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)
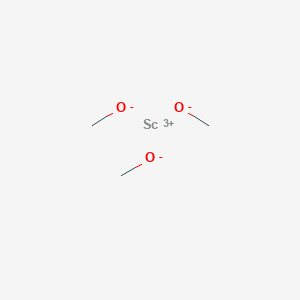
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
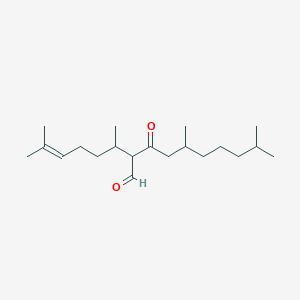
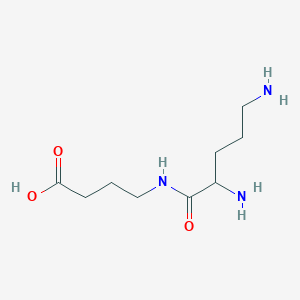
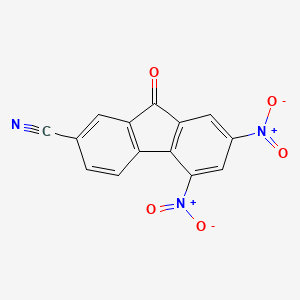
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)
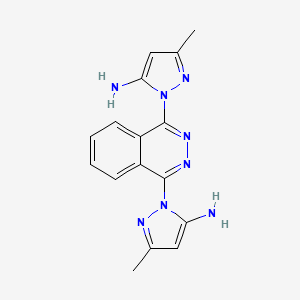

![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
